molecular formula C8H4BrF3N2O B582401 3-bromo-5-(trifluoromethoxy)-1H-indazole CAS No. 1346521-23-0

3-bromo-5-(trifluoromethoxy)-1H-indazole

Cat. No. B582401
CAS RN: 1346521-23-0
M. Wt: 281.032
InChI Key: CZYGHZQEJXZFAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .

Scientific Research Applications

Synthesis Techniques and Building Blocks

Indazole derivatives, including 3-bromo-5-(trifluoromethoxy)-1H-indazole, are pivotal in synthesizing complex molecules. Sequential Sonogashira and Suzuki cross-coupling reactions have been utilized to obtain a wide range of functionalized indazoles, which are explored for their potential as 5-HT receptor ligands (Witulski et al., 2005). Additionally, efficient synthesis methods have been reported for 7-substituted or 3,7-disubstituted 1H-indazoles, highlighting the role of these compounds as potent building blocks in divergent syntheses of indazoles via palladium cross-coupling reactions (Cottyn et al., 2007).

Potential as IKK2 Inhibitors

Indazole derivatives have been identified as potent IKK2 inhibitors, a target for anti-inflammatory and anticancer therapies. A study developed scalable chemical approaches to synthesize 3,5,7-trisubstituted 1H-indazoles, identifying them as potential IKK2 inhibitors (Lin et al., 2008).

α-Glucosidase Inhibition and Antioxidant Activity

Research on 7-carbo-substituted 5-bromo-3-methylindazoles evaluated their inhibitory effect against α-glucosidase activity and antioxidant potential, showing significant to moderate α-glucosidase inhibition. Some compounds exhibited moderate to significant antigrowth effect against breast MCF-7 cancer cell lines, suggesting their potential in therapeutic applications (Mphahlele et al., 2020).

Supramolecular Structures

The structures of fluorinated indazoles, including those similar to 3-bromo-5-(trifluoromethoxy)-1H-indazole, have been examined, revealing their crystallization as catemers in the form of helices. This study contributes to understanding the supramolecular interactions and potential applications of fluorinated indazoles in materials science (Teichert et al., 2007).

Antifungal Agents

Novel indazole-linked triazoles, including derivatives of 3-bromo-5-(trifluoromethoxy)-1H-indazole, have been discovered as antifungal agents, showing significant activity against fungal cultures. These findings point to the potential of indazole derivatives in developing new antifungal therapies (Park et al., 2007).

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2O/c9-7-5-3-4(15-8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYGHZQEJXZFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275853
Record name 3-Bromo-5-(trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-(trifluoromethoxy)-1H-indazole

CAS RN

1346521-23-0
Record name 3-Bromo-5-(trifluoromethoxy)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346521-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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